molecular formula C19H15BrO4 B12212784 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate

2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate

Cat. No.: B12212784
M. Wt: 387.2 g/mol
InChI Key: MNXKUITWUKVOHE-MFOYZWKCSA-N
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Description

2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate is a synthetic heterocyclic compound featuring a benzo[3,4-b]furan-3-one core substituted at position 2 with a 3-bromophenylmethylene group and at position 6 with a 2-methylpropanoate (isobutyrate) ester.

Properties

Molecular Formula

C19H15BrO4

Molecular Weight

387.2 g/mol

IUPAC Name

[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate

InChI

InChI=1S/C19H15BrO4/c1-11(2)19(22)23-14-6-7-15-16(10-14)24-17(18(15)21)9-12-4-3-5-13(20)8-12/h3-11H,1-2H3/b17-9-

InChI Key

MNXKUITWUKVOHE-MFOYZWKCSA-N

Isomeric SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2

Canonical SMILES

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate typically involves a multi-step processThe final step involves the esterification of the furan ring with 2-methylpropanoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzo[3,4-b]furan Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Synthesis Method Reference
Target Compound 3-Bromophenylmethylene (C2); 2-methylpropanoate ester (C6) C₂₀H₁₅BrO₅ (inferred) 439.24 (inferred) Not explicitly reported; hypothesized enzyme inhibition Likely PPA-mediated cyclization and esterification
(4-methyl-3-oxo-2-(3-pyridylmethylene)benzo[3,4-b]furan-6-yl 4-chlorobenzenesulphonate) 3-Pyridylmethylene (C2); 4-chlorobenzenesulphonate (C6) C₂₃H₁₅ClN₂O₅S 490.89 SMase D inhibition (IC₅₀ data in Table 2 of ) Not specified
BH26358 3-Fluorophenylmethylene (C2); methyl benzoate (C6) C₂₄H₁₇FO₅ 404.39 Not reported Not specified
BH26354 (4-Bromobenzyl)oxy (C6); (E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene (C2) C₂₅H₁₉BrO₄ 463.32 Not reported Not specified

Key Observations:

Substituent Effects on Bioactivity: The pyridylmethylene substituent in the compound confers SMase D inhibition, with compound 5 (Table 2, ) showing the highest activity. The bromophenyl group in the target compound may enhance hydrophobic interactions or halogen bonding in enzyme binding, but this requires experimental validation.

Electronic and Steric Influences :

  • Fluorine in BH26358 () introduces electronegativity but lacks the polarizability of bromine, which could alter binding kinetics .
  • The methoxy group in BH26354 may engage in hydrogen bonding, while its extended propenylidene chain adds steric bulk, possibly hindering target engagement .

Synthetic Routes :

  • Analogous compounds are synthesized via PPA (polyphosphoric acid)-mediated cyclization and purified via column chromatography (), suggesting shared methodologies for the target compound .

Research Findings and Data

  • Enzyme Inhibition: The compound inhibits SMase D in Loxosceles venom, with IC₅₀ values correlating with substituent electronegativity and steric effects . The target’s bromine atom, a halogen bond donor, could improve inhibition compared to fluorine or chlorine analogs.
  • Metal Interaction Scores : Table 2 in reports metal interaction profiles, though the target compound’s data are unavailable. Substituents like pyridyl () may enhance metal chelation compared to bromophenyl .
  • Physicochemical Properties : Molecular weights (404–463 g/mol) and logP values (estimated via substituent contributions) suggest moderate lipophilicity, favoring passive diffusion across biological membranes.

Biological Activity

The compound 2-[(3-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

This compound features a complex structure characterized by a benzo[3,4-b]furan core, which is fused with a 3-oxobenzene moiety and substituted with a bromophenyl group. The presence of multiple functional groups, including carbonyl and ester functionalities, suggests significant reactivity and potential for diverse biological interactions.

Biological Activity Overview

Preliminary studies indicate that compounds related to This compound exhibit notable biological activities:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
  • Anticancer Activity : The structural features are associated with mechanisms that may inhibit cancer cell proliferation.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or cellular receptors. For instance:

  • Enzyme Inhibition : Compounds with similar structures have been reported to inhibit key enzymes involved in cancer metabolism.
  • Cellular Pathway Modulation : The compound may influence signaling pathways that regulate cell growth and apoptosis.

Comparison of Biological Activities

The following table summarizes the biological activities of compounds related to This compound :

Compound NameStructural FeaturesBiological ActivityMechanism of Action
Compound ABenzofuran coreAnticancerInhibits cell cycle progression
Compound BBrominated phenolAntimicrobialDisrupts bacterial cell wall synthesis
Compound CFluorinated benzeneNeuroprotectiveModulates neurotransmitter release
Target Compound Bromophenyl substitutionPotential anticancer & antimicrobialSpecific enzyme inhibition and pathway modulation

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer properties of structurally similar compounds in vitro against human cancer cell lines. Results indicated significant cytotoxicity at micromolar concentrations, suggesting potential for further development as anticancer agents.
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The findings revealed effective inhibition at low concentrations, highlighting the compound's potential as an antimicrobial agent.

Research Findings

Recent research has expanded on the pharmacological profiles of compounds similar to This compound . Notably:

  • A series of derivatives were synthesized and screened for their ability to inhibit photosynthetic electron transport in isolated chloroplasts, demonstrating herbicidal potential .
  • Structural modifications have been shown to enhance biological activity, indicating that systematic variations can lead to improved therapeutic profiles.

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